2-(Bromomethyl)-2'-methyl-4,4'-bipyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-2’-methyl-4,4’-bipyrimidine is an organic compound that belongs to the class of bipyrimidines This compound is characterized by the presence of a bromomethyl group and a methyl group attached to the bipyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-2’-methyl-4,4’-bipyrimidine typically involves the bromination of a methyl-substituted bipyrimidine. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of 2-(Bromomethyl)-2’-methyl-4,4’-bipyrimidine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The process involves the continuous mixing of the reactants in a pipeline, followed by bromination under controlled temperature and illumination .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-2’-methyl-4,4’-bipyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is the corresponding methyl-substituted bipyrimidine.
Scientific Research Applications
2-(Bromomethyl)-2’-methyl-4,4’-bipyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-2’-methyl-4,4’-bipyrimidine involves its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with biological molecules. This can result in the modulation of enzyme activities or the inhibition of specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)pyridine: Similar in structure but with a single pyridine ring.
2-(Bromomethyl)acrylate: Contains a bromomethyl group attached to an acrylate moiety.
2-Bromo-2-methylpropane: A simpler compound with a bromomethyl group attached to a propane backbone.
Uniqueness
2-(Bromomethyl)-2’-methyl-4,4’-bipyrimidine is unique due to its bipyrimidine core, which provides additional sites for functionalization and potential interactions with biological targets. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
825613-92-1 |
---|---|
Molecular Formula |
C10H9BrN4 |
Molecular Weight |
265.11 g/mol |
IUPAC Name |
2-(bromomethyl)-4-(2-methylpyrimidin-4-yl)pyrimidine |
InChI |
InChI=1S/C10H9BrN4/c1-7-12-4-2-8(14-7)9-3-5-13-10(6-11)15-9/h2-5H,6H2,1H3 |
InChI Key |
FUVLARZWZABPOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=N1)C2=NC(=NC=C2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.